molecular formula C10H5F2NO2 B1325403 2-(2,3-Difluorobenzoyl)oxazole CAS No. 898760-35-5

2-(2,3-Difluorobenzoyl)oxazole

Cat. No. B1325403
CAS RN: 898760-35-5
M. Wt: 209.15 g/mol
InChI Key: WBFWSVKYIRJRLE-UHFFFAOYSA-N
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Description

2-(2,3-Difluorobenzoyl)oxazole, commonly referred to as DFBO, is a heterocyclic aromatic compound that belongs to the oxazole class. It has a molecular formula of C10H5F2NO2 .


Synthesis Analysis

The synthesis of oxazoles, including this compound, often involves the cyclisation of a 2-amino alcohol with a suitable functional group . A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis has been described, employing naturally abundant and inexpensive carboxylic acids as starting materials .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom and one nitrogen atom .


Chemical Reactions Analysis

Oxazole compounds, including this compound, are known to undergo a variety of chemical reactions . The specific reactions that this compound undergoes would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.15 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

1. Metal-Induced Tautomerization

Oxazole molecules, including derivatives like 2-(2,3-Difluorobenzoyl)oxazole, can undergo metal-induced tautomerization. This process involves transforming oxazole molecules coordinated to manganese into their corresponding carbene tautomers, which are then transmetalated to gold. This showcases the potential use of oxazoles in complex chemical transformations and metal coordination chemistry (Ruiz & Perandones, 2009).

2. Synthesis of Oxazole Structures

Oxazoles, including those related to this compound, are key structural motifs in various natural products and chemicals. An efficient modular synthesis of oxazoles has been achieved through a gold-catalyzed oxidation strategy. This illustrates the importance of oxazole compounds in organic synthesis, particularly in the formation of complex organic structures (Luo et al., 2012).

3. Versatile Biological Activities

Oxazole-based derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. They are capable of binding with various enzymes and receptors due to their nitrogen and oxygen atoms. This property leads to their use in treating diverse diseases, indicating the potential medicinal applications of compounds like this compound (Zhang, Zhao, & Zhou, 2018).

4. Application in Corrosion Inhibition

Certain oxazole compounds have been studied for their inhibitory action on metal corrosion, suggesting potential industrial applications for this compound and related compounds in protecting metals in corrosive environments (Ehsani et al., 2014).

Future Directions

Oxazole-based molecules, including 2-(2,3-Difluorobenzoyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions in the study of this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities.

properties

IUPAC Name

(2,3-difluorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFWSVKYIRJRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642103
Record name (2,3-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898760-35-5
Record name (2,3-Difluorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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